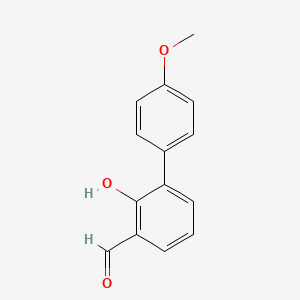
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% (2F4HMPP) is a phenolic compound with a wide range of applications in the scientific research field. It is a derivative of phenol and is used as a building block in the synthesis of various compounds. In addition, 2F4HMPP has been used in various biochemical and physiological studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound has an effect on the activity of enzymes. Specifically, it is believed that 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% binds to certain enzymes and modulates their activity. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to have an effect on the activity of certain hormones, such as serotonin and dopamine. Furthermore, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to increase the activity of certain enzymes, such as cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to the use of 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% in laboratory experiments. It is not soluble in water and has a limited solubility in organic solvents. Furthermore, it is not very soluble in polar solvents, such as ethanol and methanol.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% in scientific research. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and dyes. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% could be used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% could be used to develop fluorescent dyes for use in imaging studies. Finally, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% could be used to further investigate its biochemical and physiological effects, such as its effects on hormones and enzymes.
Synthesemethoden
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% can be synthesized by a two-step procedure. The first step involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-formyl-4-hydroxymethylphenol. The second step involves the reaction of the 2-formyl-4-hydroxymethylphenol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95%.
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been used in various scientific research studies due to its unique properties. It has been used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes, which have been used in various imaging studies.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFHNCRBPMQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685070 |
Source


|
| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1111132-34-3 |
Source


|
| Record name | 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














